molecular formula C19H16O3 B13752303 alpha,alpha-Bis(p-hydroxyphenyl)-o-cresol CAS No. 51728-14-4

alpha,alpha-Bis(p-hydroxyphenyl)-o-cresol

Cat. No.: B13752303
CAS No.: 51728-14-4
M. Wt: 292.3 g/mol
InChI Key: QCBIZOJTQQOZOV-UHFFFAOYSA-N
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Description

alpha,alpha-Bis(p-hydroxyphenyl)-o-cresol: is a chemical compound known for its applications in various industries. It is characterized by its two hydroxyphenyl groups attached to an o-cresol backbone. This compound is commonly used as a monomer in the production of polymers and plastics, offering enhanced thermal stability and mechanical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha-Bis(p-hydroxyphenyl)-o-cresol typically involves the reaction of 1,3-di(2-hydroxy-2-propyl)benzene with phenol. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters to achieve high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: alpha,alpha-Bis(p-hydroxyphenyl)-o-cresol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyphenyl groups, which are reactive sites for different chemical transformations .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .

Scientific Research Applications

alpha,alpha-Bis(p-hydroxyphenyl)-o-cresol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of alpha,alpha-Bis(p-hydroxyphenyl)-o-cresol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

Uniqueness: alpha,alpha-Bis(p-hydroxyphenyl)-o-cresol stands out due to its unique combination of thermal stability, mechanical strength, and antioxidant properties. These characteristics make it a versatile compound with applications across multiple fields .

Properties

CAS No.

51728-14-4

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

IUPAC Name

2-[bis(4-hydroxyphenyl)methyl]phenol

InChI

InChI=1S/C19H16O3/c20-15-9-5-13(6-10-15)19(14-7-11-16(21)12-8-14)17-3-1-2-4-18(17)22/h1-12,19-22H

InChI Key

QCBIZOJTQQOZOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O

Origin of Product

United States

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